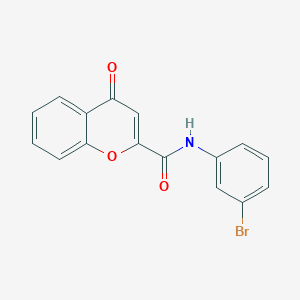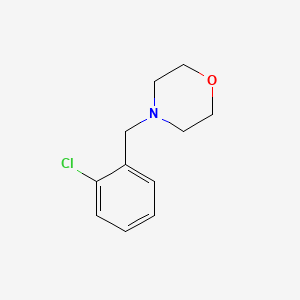
4-(2-Chlorobenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorobenzyl)morpholine , also known by its chemical formula C₁₁H₁₂ClNO , is a compound that combines a morpholine ring with a chlorobenzyl group. The chlorobenzyl moiety is attached to the morpholine nitrogen atom. This compound has been studied for its potential applications in various fields due to its unique structure and properties .
Synthesis Analysis
The synthesis of 4-(2-Chlorobenzyl)morpholine involves the reaction between morpholine (a heterocyclic amine) and 2-chlorobenzyl chloride (an organic halide). The reaction typically occurs under appropriate solvent conditions and with the presence of a base. The chlorobenzyl group replaces one of the hydrogen atoms on the morpholine nitrogen, resulting in the formation of the target compound .
Molecular Structure Analysis
- The overall structure exhibits planarity due to the conjugation between the benzene ring and the morpholine ring .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
A study by Aziz‐ur‐Rehman et al. (2016) explored the synthesis and antibacterial properties of derivatives of 4-(2-Aminoethyl)morpholine. Their findings revealed significant inhibitory action against various gram-bacteria strains, demonstrating the antibacterial potential of compounds related to 4-(2-Chlorobenzyl)morpholine (Aziz‐ur‐Rehman et al., 2016).
Role in Drug Development
Research by K. Audouze, E. Nielsen, and D. Peters (2004) showed that 4-(2-Chlorobenzyl)morpholine derivatives, particularly in the context of morpholines and 1,4-oxazepanes, have applications in developing selective ligands for dopamine D4 receptors. This suggests their potential use in creating antipsychotics without extrapyramidal side effects (Audouze et al., 2004).
Antagonistic Properties
A 2014 study by Cynthia B Berry et al. identified a compound with a 4-chlorobenzyl moiety as a potent and selective antagonist of the dopamine 4 (D4) receptor. The compound, ML398, showed potential for reversing cocaine-induced hyperlocomotion, highlighting its significance in neuroscience research (Berry et al., 2014).
Complexation with Metals
A. Singh et al. (2000) conducted a study on the complexation of 4-(2-chloroethyl)morpholine derivatives with palladium(II) and mercury(II). This research provides insights into the potential use of such compounds in the synthesis of metal complexes with applications in various fields, including catalysis and material science (Singh et al., 2000).
Molluscicidal Agent
Duan et al. (2014) synthesized a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety, demonstrating its effectiveness as a molluscicidal agent. This indicates the potential of 4-(2-Chlorobenzyl)morpholine derivatives in pest control applications (Duan et al., 2014).
Antimicrobial Modulation
M. A. Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, showcasing its ability to enhance the effectiveness of antibiotics against multi-resistant strains of bacteria (Oliveira et al., 2015).
Antifungal Activity
In a study by Zhi-qiang Qu et al. (2015), benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety exhibited significant antifungal activity. This research highlights the potential of morpholine derivatives in developing new antifungal agents (Qu et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXOMKDSNYMMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorobenzyl)morpholine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

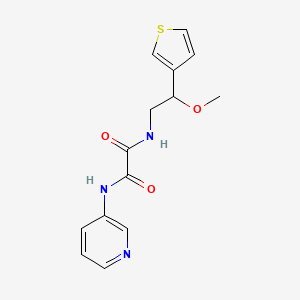
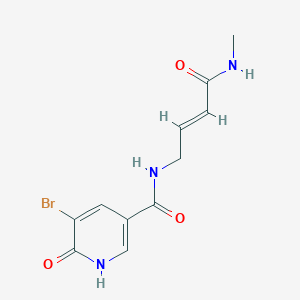
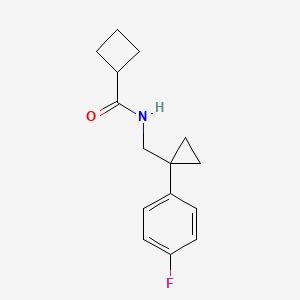
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2778593.png)
![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2778594.png)
![[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2778595.png)
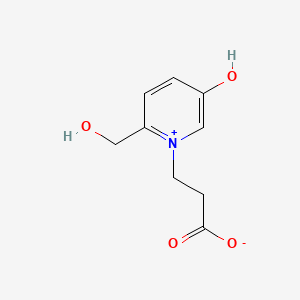
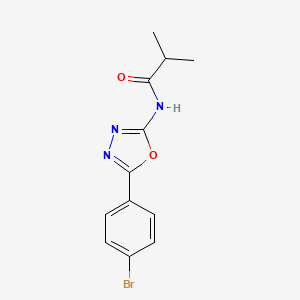
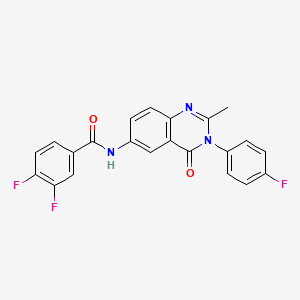
![1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2778603.png)
![(Z)-6-(2-chlorobenzyl)-2-(thiophen-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2778604.png)
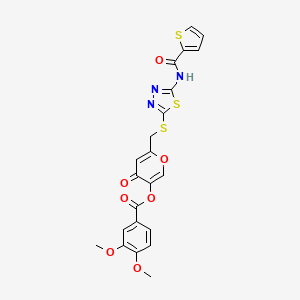
![Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate](/img/structure/B2778608.png)
